![molecular formula C18H10ClNO2 B5859624 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione, also known as SU5416, is a synthetic compound that belongs to the family of isoindole derivatives. It was first synthesized in 1996 by Sugen Inc. as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. Since then, it has been widely used in scientific research to investigate the role of VEGFR in angiogenesis, tumor growth, and other physiological processes.
Mecanismo De Acción
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione acts as a competitive inhibitor of the ATP-binding site of VEGFR-2, which is a key receptor involved in angiogenesis. By blocking the activity of this receptor, 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione prevents the activation of downstream signaling pathways that promote the proliferation and migration of endothelial cells. This leads to the inhibition of angiogenesis and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of protein kinase C (PKC), and modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is its high potency and specificity for VEGFR-2. This makes it a valuable tool for investigating the role of this receptor in angiogenesis and other physiological processes. However, 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione also has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of VEGFR-2 activity. In addition, it can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in angiogenesis and tumor growth. Another area of interest is the investigation of the role of VEGFR-2 in other physiological processes, such as wound healing and inflammation. Finally, the development of more potent and selective VEGFR inhibitors, based on the structure of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione, is an ongoing area of research.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves several steps, starting from the reaction of 3-chloroaniline with phthalic anhydride to form 2-(3-chlorophenyl)isoindole-1,3-dione. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of sodium methoxide to produce 2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione. The overall yield of the synthesis is around 20%, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has been extensively used in scientific research to investigate the role of VEGFR in angiogenesis, tumor growth, and other physiological processes. It has been shown to inhibit the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. This makes it a promising candidate for the treatment of angiogenesis-related diseases, such as cancer and macular degeneration.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO2/c19-13-6-3-7-14(10-13)20-17(21)15-8-11-4-1-2-5-12(11)9-16(15)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIORDKWGQSNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)
![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)
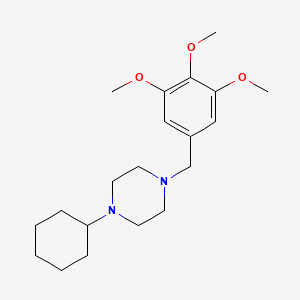
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)
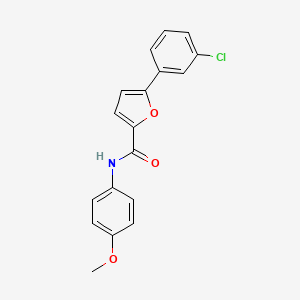
![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)
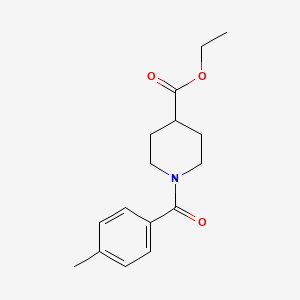
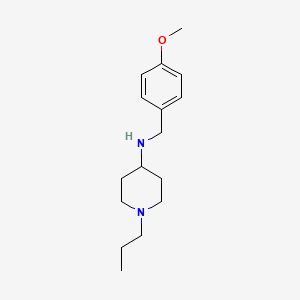
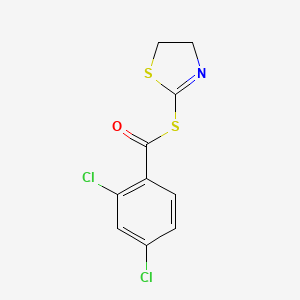
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)
![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)